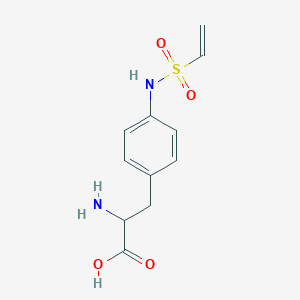
2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a hydroxymethyl group on the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and glyoxal.
Formation of Imidazole Ring: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Hydroxymethylation: The resulting imidazole derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to an imidazoline ring using reducing agents like sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Methoxy-5-methylphenyl)imidazole-5-carboxylic acid.
Reduction: 2-(2-Methoxy-5-methylphenyl)imidazoline-5-methanol.
Substitution: 2-(2-Hydroxy-5-methylphenyl)imidazole-5-methanol.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its imidazole core, which is known to interact with various biological targets.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with receptor proteins, influencing signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)imidazole-5-methanol
- 2-(2-Methylphenyl)imidazole-5-methanol
- 2-(2-Hydroxy-5-methylphenyl)imidazole-5-methanol
Uniqueness
2-(2-Methoxy-5-methylphenyl)imidazole-5-methanol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The hydroxymethyl group on the imidazole ring also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
[2-(2-methoxy-5-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-8-3-4-11(16-2)10(5-8)12-13-6-9(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
Clave InChI |
YAGMYVJPAYDJPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)



![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)



![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)

